2-Azido-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C8H14N4O2 and a molecular weight of 198.22 g/mol . This compound is characterized by the presence of an azido group (-N3) and a piperidine ring, which are significant in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one typically involves the reaction of a piperidine derivative with an azido reagent. One common method includes the reaction of 4-(hydroxymethyl)-4-methylpiperidine with an azido compound under controlled conditions to form the desired product . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required standards for research or pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 2-carboxy-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one.
Reduction: Formation of 2-amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azido-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with azido functionalities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one involves its ability to participate in azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This reaction is highly specific and efficient, making it valuable in the synthesis of complex molecules. The azido group can react with alkynes to form triazoles, which are important in various biological and chemical applications .
Comparison with Similar Compounds
Similar Compounds
2-Azido-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one: Lacks the methyl group on the piperidine ring.
2-Azido-1-(4-(hydroxymethyl)-4-ethylpiperidin-1-yl)ethan-1-one: Contains an ethyl group instead of a methyl group.
Uniqueness
2-Azido-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one is unique due to the presence of both the azido group and the hydroxymethyl group on the piperidine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
2-azido-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(7-14)2-4-13(5-3-9)8(15)6-11-12-10/h14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKAZNXMUOACLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CN=[N+]=[N-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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